1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea
Overview
Description
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a urea linkage. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the fluorophenyl and pyrimidinyl intermediates, which are then coupled through a series of reactions to form the final compound.
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Synthetic Routes and Reaction Conditions
- The initial step involves the synthesis of the 4-fluorophenyl intermediate, which can be achieved through halogenation reactions.
- The pyrimidinyl intermediate is synthesized through a series of condensation reactions involving pyrrolidine and other reagents.
- The final coupling step involves the reaction of the fluorophenyl and pyrimidinyl intermediates with a urea derivative under controlled conditions to form the target compound.
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Industrial Production Methods
- Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity.
- Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea undergoes various chemical reactions, each yielding different products depending on the reagents and conditions used.
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
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Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
- Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
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Major Products
- The major products of these reactions vary depending on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea has a wide range of applications in scientific research, making it a compound of significant interest.
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
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Biology
- Investigated for its potential biological activity, including its interaction with enzymes and receptors.
- Used in studies related to cell signaling and metabolic pathways.
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Medicine
- Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
- Studied for its effects on various biological targets, including cancer cells and pathogens.
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Industry
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways.
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Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
- Specific binding sites on these targets are often involved in the compound’s mechanism of action.
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Pathways Involved
- The compound may influence various signaling pathways, leading to changes in cellular processes.
- Pathways related to cell growth, apoptosis, and metabolism are commonly affected.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea can be compared with other similar compounds to highlight its uniqueness.
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Similar Compounds
- Compounds with similar structures, such as other fluorophenyl or pyrimidinyl derivatives.
- Compounds with similar functional groups, such as urea derivatives.
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Uniqueness
- The unique combination of fluorophenyl, pyrimidinyl, and urea groups in this compound contributes to its distinct properties and reactivity.
- Its specific interactions with molecular targets and pathways set it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-15-14-20(29-12-2-3-13-29)28-21(24-15)25-17-8-10-19(11-9-17)27-22(30)26-18-6-4-16(23)5-7-18/h4-11,14H,2-3,12-13H2,1H3,(H,24,25,28)(H2,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGYLRBIFXGWIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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